

Atto 565 NHS Ester: A Technical Guide for Live-Cell Imaging

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of **Atto 565 NHS ester** for live-cell imaging applications. Atto 565, a fluorescent label from the rhodamine class of dyes, is recognized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[1][2][3]} This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in advanced microscopy techniques, enabling researchers to effectively integrate this powerful tool into their live-cell imaging workflows.

Core Properties of Atto 565 NHS Ester

Atto 565 NHS ester is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules containing primary amine groups.^{[4][5]} The N-hydroxysuccinimide (NHS) ester moiety readily reacts with the ϵ -amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.^{[6][7]}

Photophysical and Chemical Properties

The key characteristics of Atto 565 make it a robust choice for various fluorescence-based assays. Its high molar absorptivity indicates efficient light absorption, while its impressive quantum yield ensures bright signal emission.^{[1][3]}

Property	Value	Reference
Maximum Excitation (λ_{abs})	564 nm	[8]
Maximum Emission (λ_{em})	590 nm	[8]
Molar Absorptivity (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[8]
Fluorescence Quantum Yield (η_{fl})	90%	[8]
Fluorescence Lifetime (τ_{fl})	4.0 ns	
Molecular Weight	708.11 g/mol	[4]
Solubility	Soluble in DMF, DMSO, ethanol, methanol	[8]
Reactivity	Primary amines (pH 8.0 - 9.0)	[5][7]

Experimental Protocols

Protein Labeling with Atto 565 NHS Ester

This protocol outlines the general steps for conjugating **Atto 565 NHS ester** to a protein of interest.

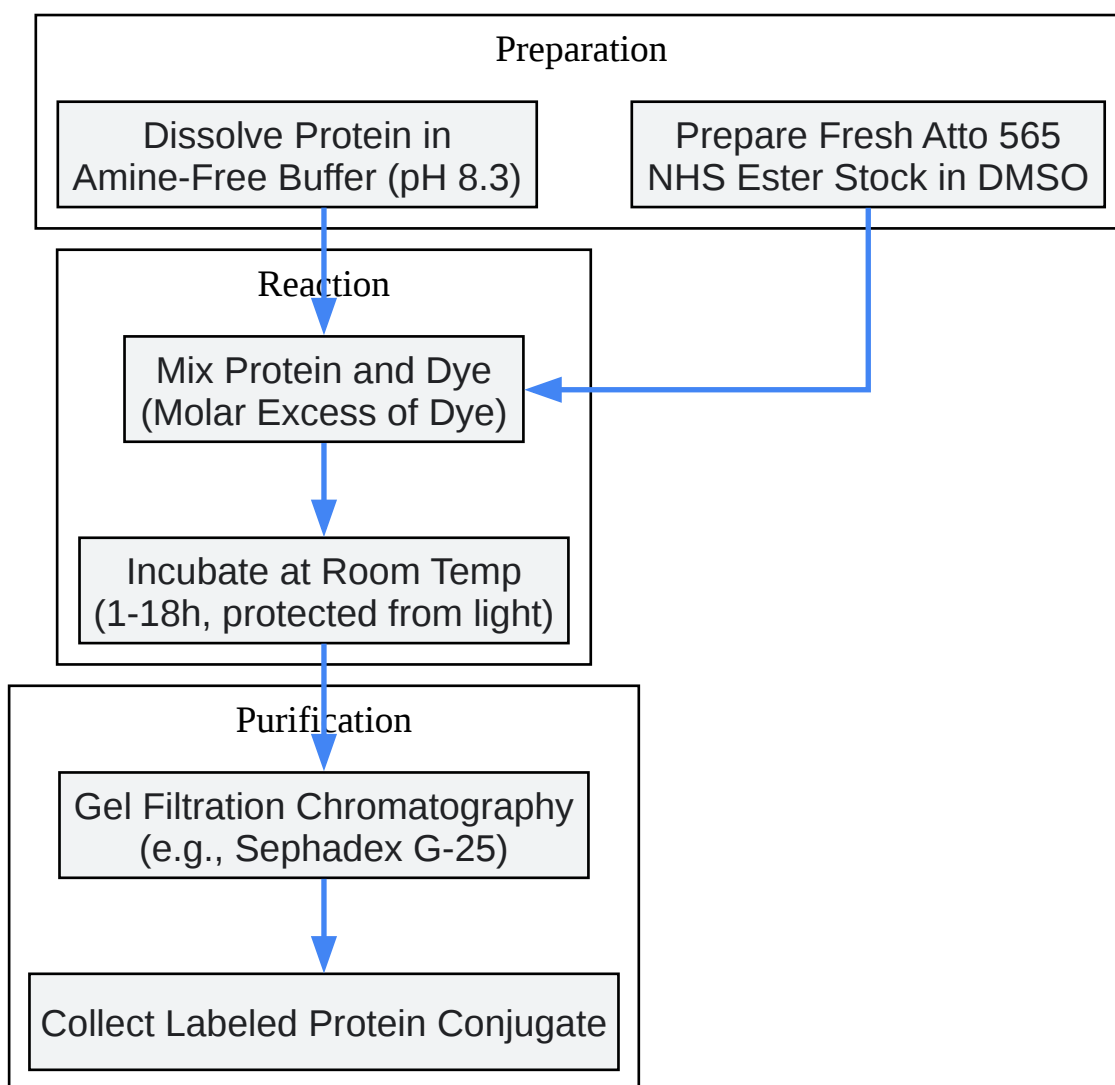
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- Atto 565 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.^{[6][7]} Ensure the buffer is free of amine-containing substances like Tris or glycine.^{[6][8]}
- Dye Preparation: Immediately before use, dissolve **Atto 565 NHS ester** in DMSO or DMF to a concentration of 1-2 mg/mL.^{[7][8]}
- Conjugation: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.^[8] The optimal dye-to-protein ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[9] For **Atto 565 NHS ester**, an incubation time of up to 18 hours may be required for the reaction to complete.^[7]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).^{[6][8]} The first colored band to elute is the conjugated protein.

Workflow for Protein Labeling:



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Protein labeling workflow with **Atto 565 NHS ester**.

Live-Cell Imaging Protocol

While **Atto 565 NHS ester** is generally considered cell-impermeable, studies have shown that it can be used for live-cell imaging, particularly for staining mitochondria and the endoplasmic reticulum, at micromolar concentrations.[10] The mechanism of entry is suggested to be endocytosis.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **Atto 565 NHS ester**-labeled protein or **Atto 565 NHS ester** dye
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal or STED microscope

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
- Labeling:
 - For imaging with a labeled protein, add the purified conjugate to the live-cell imaging medium at the desired final concentration.
 - For direct labeling, incubate cells with 1.5–15 μM of **Atto 565 NHS ester** in imaging medium for 30 minutes at 37°C.[\[10\]](#)
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound dye or protein conjugate.
- Imaging: Image the cells using a suitable microscopy setup. For Atto 565, excitation is typically achieved with a 561 nm laser.

Suitability for Advanced Live-Cell Imaging

Atto 565 NHS ester exhibits properties that make it highly suitable for demanding live-cell imaging applications, including super-resolution microscopy.

Photostability and Cytotoxicity

Atto 565 demonstrates high photostability, a critical feature for long-term imaging and techniques requiring high laser power, such as STED microscopy.[\[1\]](#) In terms of biocompatibility, it is reported to have low biotoxicity. One study using a modified Atto 565 probe for lysosomal imaging showed that 85% of cells remained viable after a 30-minute incubation.[\[1\]](#)[\[11\]](#) Another study evaluating the cytotoxicity of **Atto 565 NHS ester** on U2OS

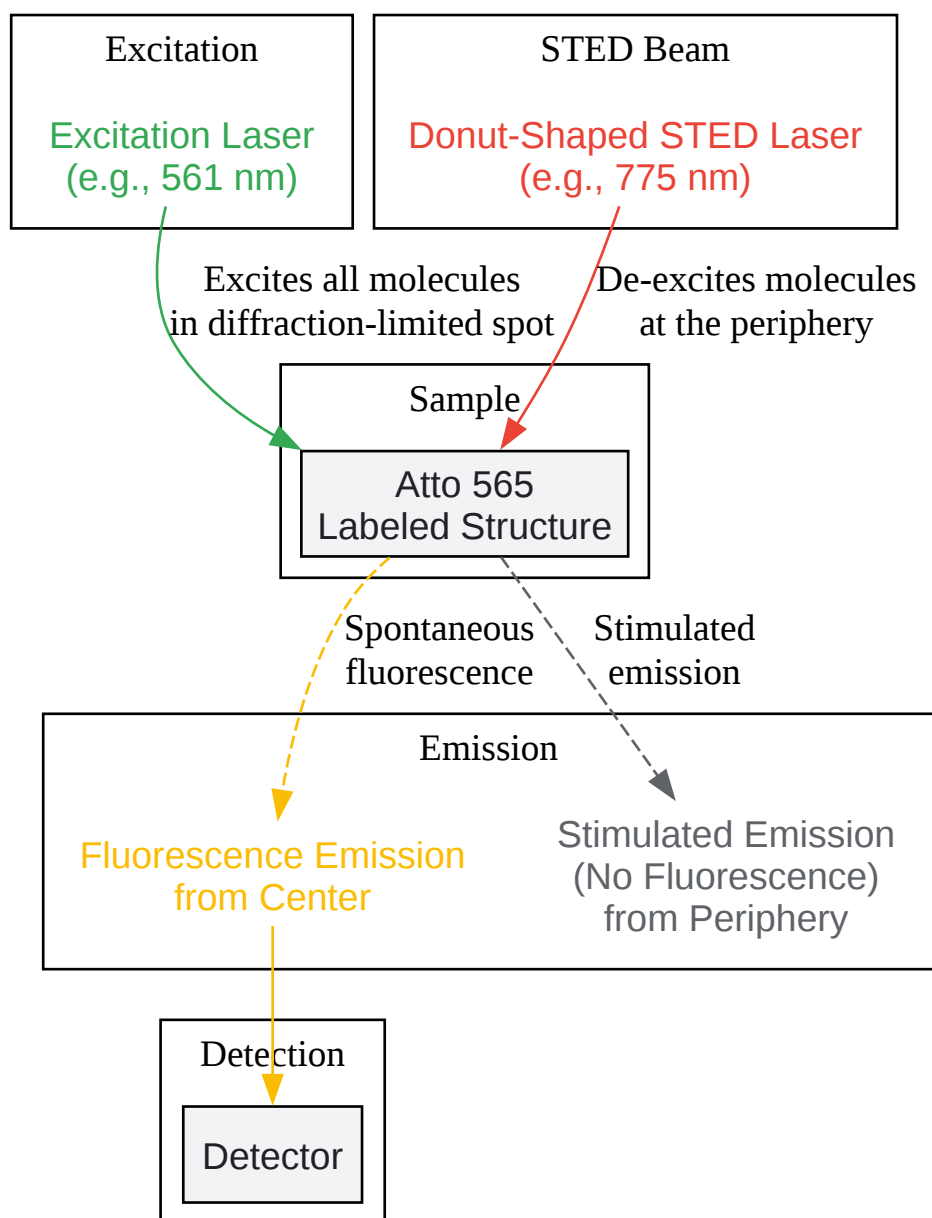
cells at concentrations of 1.5 μM and 15 μM showed minimal impact on cell viability after a 30-minute incubation.[10]

Parameter	Observation	Reference
Photostability	High, suitable for STED microscopy.	[1]
Cytotoxicity	Low; 85% cell viability after 30 min incubation with a modified probe.	[1][11]
Cell Viability (U2OS cells)	High at 1.5 μM and 15 μM concentrations after 30 min.	[10]

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread function. The high photostability and fluorescence characteristics of Atto 565 make it an excellent candidate for STED imaging.[1][12] It has been successfully used to visualize subcellular structures, such as the intricate details of the mitochondrial inner membrane in live neurons, with a resolution significantly beyond the diffraction limit.[4][13]

STED Imaging Principle:



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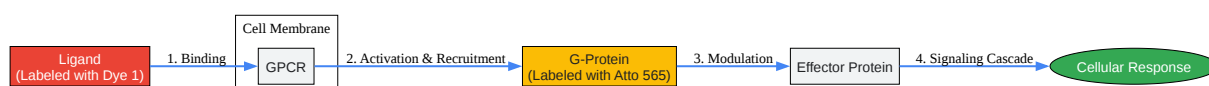
Principle of STED microscopy using Atto 565.

Case Study: G-Protein Coupled Receptor (GPCR) Signaling

Atto 565 has been utilized to study the dynamics of protein-protein interactions in signaling pathways. For instance, it has been used to label G-proteins to investigate their interaction with

GPCRs on the cell membrane.[1][3] By labeling the G-protein with Atto 565 and a ligand with a spectrally distinct fluorophore, researchers can monitor the recruitment of the G-protein to the receptor upon ligand binding in real-time in live cells.

GPCR Signaling Pathway Visualization:



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Monitoring GPCR signaling with fluorescently labeled components.

Comparative Analysis with Other Fluorophores

When selecting a fluorophore for the 560 nm excitation range, several factors should be considered, including brightness, photostability, and labeling efficiency. Atto 565 is often compared to other popular dyes like Alexa Fluor 568. While both are excellent dyes, Atto dyes are noted for being slightly brighter in some cases.[14] However, factors like non-specific binding can also influence the choice of dye, with some studies suggesting that Atto 488 shows lower non-specific interactions compared to Atto 565.[15]

Fluorophore	Max Excitation (nm)	Max Emission (nm)	Quantum Yield	Key Features
Atto 565	564	590	90%	High photostability, excellent for STED. [1] [14]
Alexa Fluor 568	578	603	60%	Widely used, well-characterized.
Cy3	550	570	15%	Prone to photobleaching, but widely available.
Janelia Fluor 549	549	571	89%	Bright and photostable, suitable for live-cell imaging.

Conclusion

Atto 565 NHS ester is a high-performance fluorescent dye well-suited for a range of live-cell imaging applications. Its exceptional brightness, photostability, and proven utility in super-resolution techniques like STED make it a valuable tool for researchers investigating dynamic cellular processes. While its cell permeability for direct staining is limited and requires higher concentrations, its primary application in labeling specific proteins of interest provides a powerful method for tracking molecular interactions and localization in living systems. Careful consideration of experimental goals and comparison with other available fluorophores will enable researchers to optimally leverage the capabilities of **Atto 565 NHS ester** in their studies.

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